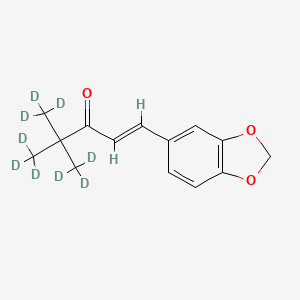

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3

Descripción general

Descripción

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is a synthetic compound characterized by the presence of a methylenedioxyphenyl group and a pentenone structure

Métodos De Preparación

The synthesis of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 typically involves the condensation of piperonal with pinacoline, followed by reduction of the resulting ketone to the corresponding alcohol . Industrial production methods may involve optimized synthetic routes to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The methylenedioxyphenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride

Aplicaciones Científicas De Investigación

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes at the molecular level . Detailed studies are required to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 can be compared with other similar compounds such as:

3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive properties.

Methylone: A β-keto derivative with stimulant effects.

3,4-Methylenedioxyphenylpropan-2-one (MDP2P): Used as a precursor in the synthesis of various psychoactive substances. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Actividad Biológica

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3, with the CAS number 1262795-35-6, is a synthetic compound notable for its structural features, including a methylenedioxyphenyl group and a pentenone structure. This compound has garnered attention in various fields of research due to its potential biological activity, particularly in pharmacology and biochemistry.

The molecular formula of this compound is , with a molecular weight of approximately 241.33 g/mol. The presence of deuterium atoms (D) indicates that this compound is isotopically labeled, which can be advantageous in tracing studies and metabolic investigations.

| Property | Value |

|---|---|

| Molecular Formula | C14H7D9O3 |

| Molecular Weight | 241.33 g/mol |

| CAS Number | 1262795-35-6 |

| LogP | 3.04370 |

| PSA (Polar Surface Area) | 35.53 Ų |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in biochemical pathways. The compound's structure allows it to engage in electrophilic substitution reactions, enhancing its potential as a biochemical probe.

Pharmacological Effects

This compound has been studied for its effects on G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes. GPCRs are involved in transmitting signals from outside the cell to the inside, influencing various cellular responses.

Research highlights include:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes that play roles in metabolic pathways.

- Modulation of Receptor Activity : Preliminary studies suggest that it may modulate the activity of specific GPCRs, which could influence neurotransmitter release and other signaling pathways.

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

- Neuropharmacological Studies : Research involving similar compounds has indicated potential neuroprotective effects, suggesting that this compound may also exhibit similar properties.

- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects in vitro, which could be relevant for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3,4-Methylenedioxyamphetamine (MDA) | Psychoactive effects | Known entactogen |

| Methylone | Stimulant effects | β-keto derivative |

| 3,4-Methylenedioxyphenylpropan-2-one (MDP2P) | Precursor for psychoactive substances | Used in illicit drug synthesis |

Propiedades

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFNQCGNCFRKRR-QPYRMXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729326 | |

| Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262795-35-6 | |

| Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.